

Application Note: Identification of Umber Pigments in Artworks using Raman Spectroscopy

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Compound of Interest		
Compound Name:	Umber	
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Abstract

This application note details the use of Raman spectroscopy for the non-destructive identification and differentiation of **umber** pigments, specifically raw **umber** and burnt **umber**, commonly found in artworks. **Umber** pigments, valued for their rich, earthy tones, are iron oxide-based clays containing varying amounts of manganese oxides. Their composition, and consequently their Raman spectral signature, changes upon heating, allowing for the differentiation between the raw and burnt forms. This document provides researchers, scientists, and conservation professionals with the necessary protocols and data to effectively utilize Raman spectroscopy for the analysis of these historically significant pigments.

Introduction

Umber is a natural brown earth pigment that has been used by artists for centuries.[1][2][3] It is primarily composed of iron oxides and a significant amount of manganese oxides, which distinguishes it from other earth pigments like ochres and siennas.[3] The two main forms of **umber** are raw **umber**, which has a yellowish-brown to greenish-brown hue, and burnt **umber**, which is created by heating raw **umber**, resulting in a darker, reddish-brown color.[1][2][3] The heating process dehydrates the iron oxides, converting goethite (α -FeOOH), the primary component of raw **umber**, into hematite (α -Fe₂O₃), the main chromophore in burnt **umber**.[3]



Raman spectroscopy is a powerful, non-destructive analytical technique ideal for the analysis of cultural heritage materials.[4] It provides molecular-level information, allowing for the precise identification of pigments and other materials without the need for sampling.[4] This is particularly advantageous when examining priceless works of art. By analyzing the vibrational modes of the constituent molecules, Raman spectroscopy can effectively distinguish between the different mineralogical phases present in raw and burnt **umber**.

Principle of the Method

Raman spectroscopy involves illuminating a sample with a monochromatic laser source. While most of the scattered light has the same frequency as the incident laser (Rayleigh scattering), a small fraction is scattered at different frequencies (Raman scattering). This frequency shift corresponds to the vibrational energy levels of the molecules in the sample, providing a unique spectral fingerprint for identification.

The key to differentiating raw and burnt **umber** lies in the transformation of their primary iron oxide components:

- Raw **Umber**: Characterized by the presence of goethite (α-FeOOH) and manganese oxides.
- Burnt **Umber**: Characterized by the presence of hematite (α-Fe₂O₃), which is formed from the thermal dehydration of goethite, along with manganese oxides.

The distinct Raman spectra of goethite and hematite allow for the unambiguous identification of the type of **umber** pigment used.

Data Presentation

The identification of **umber** pigments is based on the characteristic Raman peaks of their constituent minerals. The following tables summarize the key Raman bands for goethite (indicative of raw **umber**) and hematite (indicative of burnt **umber**), as well as manganese oxides that are also present.

Table 1: Characteristic Raman Peaks for the Identification of Raw and Burnt Umber



Pigment Type	Key Mineral Component	Major Raman Peaks (cm⁻¹)
Raw Umber	Goethite (α-FeOOH)	~244, ~299, ~387 (strongest), ~480, ~549, ~681
Burnt Umber	Hematite (α-Fe ₂ O ₃)	~225, ~292, ~412, ~498, ~612, ~660

Note: Peak positions can vary slightly depending on the specific mineral composition, sample matrix, and instrument calibration.

Table 2: Raman Peaks of Common Manganese Oxides Found in Umber

Manganese Oxide	Formula	Characteristic Raman Peaks (cm ⁻¹)
Pyrolusite	MnO ₂	~535, ~665
Hausmannite	Mn ₃ O ₄	~650-660 (strong, broad)

The presence of these manganese oxide peaks in conjunction with the iron oxide signatures confirms the identification of the pigment as **umber**.

Experimental Protocols

This section provides a detailed methodology for the analysis of potential **umber** pigments in artworks using Raman spectroscopy.

Instrumentation

A research-grade Raman spectrometer, either a benchtop confocal system or a portable instrument, equipped with a visible or near-infrared laser is suitable for this application.

- Spectrometer: Confocal Raman microscope or portable Raman spectrometer with fiber optic probe.
- Laser Excitation Wavelengths: 532 nm, 633 nm, or 785 nm are commonly used. A 785 nm laser is often preferred to minimize fluorescence from organic binders and varnishes.



- Laser Power: The laser power should be kept low (typically < 5 mW at the sample) to avoid thermal degradation of the pigments or surrounding organic materials.
- Objective/Probe: A long working distance objective (e.g., 50x) for microscopic analysis or a fiber optic probe for in-situ measurements on large artworks.
- Detector: A cooled CCD detector for optimal signal-to-noise ratio.

In-Situ Measurement Protocol

- Artwork Placement: Position the artwork securely. If using a portable spectrometer, ensure the probe is held steady and perpendicular to the area of interest.
- Area Selection: Identify the brown passage to be analyzed. Use the instrument's integrated camera to select a specific point for analysis, avoiding cracks, surface contaminants, or areas of previous restoration where possible.
- Instrument Setup:
 - Select the appropriate laser wavelength (start with 785 nm to assess fluorescence).
 - Set the laser power to a low level (e.g., 1-2 mW).
 - Choose an appropriate objective or probe focusing distance.
- Data Acquisition:
 - Acquisition Time and Accumulations: Start with a moderate acquisition time (e.g., 10-20 seconds) and a few accumulations (e.g., 2-5). Adjust these parameters to optimize the signal-to-noise ratio.
 - Spectral Range: Set the spectral range to cover the characteristic peaks of iron and manganese oxides (e.g., 100 - 1800 cm⁻¹).
- Data Processing:
 - Cosmic Ray Removal: Apply a cosmic ray rejection algorithm.



- Baseline Correction: If a fluorescent background is present, apply a baseline correction algorithm.
- Spectral Comparison: Compare the resulting spectrum with reference spectra of raw
 umber, burnt umber, goethite, hematite, and manganese oxides from a spectral library.

Microsample Analysis Protocol (if necessary and permitted)

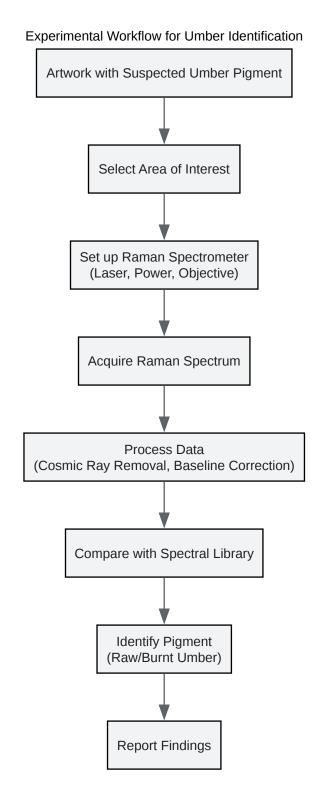
In cases where in-situ analysis is not possible or yields poor results, a microscopic sample may be taken by a trained conservator.

- Sample Preparation: Place the minute paint fragment on a clean microscope slide or in a suitable sample holder. No further preparation is typically needed.
- Analysis: Mount the slide on the microscope stage of the Raman spectrometer and follow the data acquisition and processing steps outlined above.

Visualization of Workflows and Relationships Experimental Workflow for Umber Identification

The following diagram illustrates the step-by-step process for identifying **umber** pigments in an artwork using Raman spectroscopy.





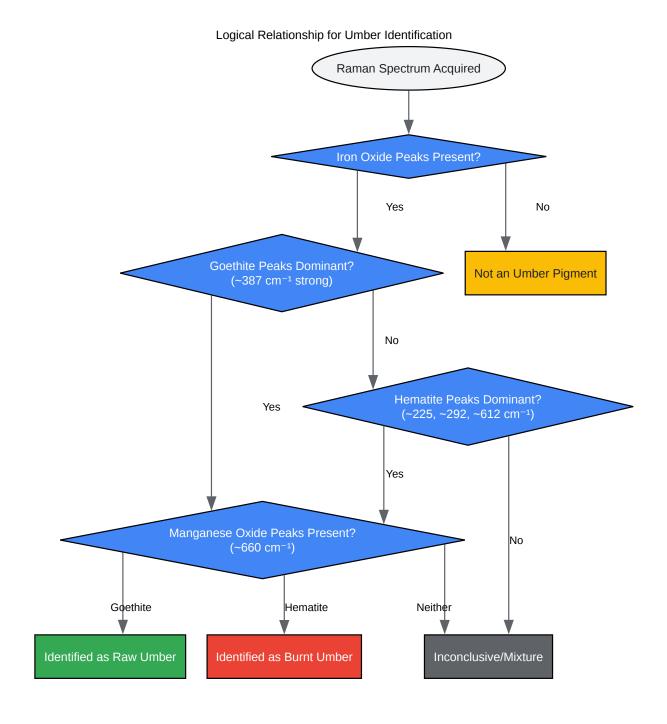
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Caption: A flowchart of the experimental procedure for identifying **umber** pigments.

Logical Relationship for Pigment Identification



This diagram shows the decision-making process based on the presence of key spectral features for the identification of raw and burnt **umber**.



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Caption: Decision tree for the identification of raw versus burnt **umber**.



Conclusion

Raman spectroscopy is a highly effective and non-destructive technique for the identification and differentiation of raw and burnt **umber** pigments in artworks. By targeting the characteristic spectral fingerprints of goethite and hematite, researchers and conservators can gain valuable insights into the materials used by artists. The protocols and data provided in this application note serve as a comprehensive guide for the successful application of this technique in the field of cultural heritage science.

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